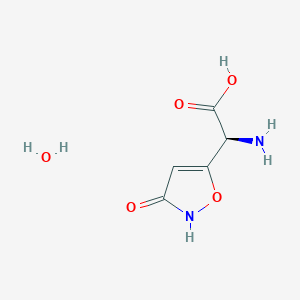

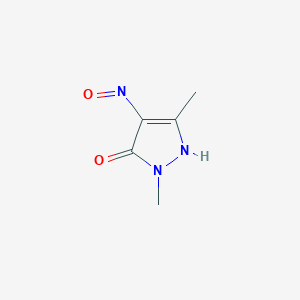

(S)-2-Amino-2-(3-oxo-2,3-dihydroisoxazol-5-yl)acetic acid hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

. It is a psychoactive compound and a prodrug of muscimol, which means it is metabolized into muscimol in the body. Ibotenic acid monohydrate is known for its neurotoxic properties and is used in scientific research to study brain function and neurodegenerative diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ibotenic acid can be synthesized through various methods, including the decarboxylation of ibotenic acid to muscimol . One method involves treating ibotenic acid with tritiated water in dimethyl sulfoxide at ambient temperature . This method is straightforward and yields high specific activity muscimol.

Industrial Production Methods: Industrial production of ibotenic acid monohydrate typically involves extraction from Amanita muscaria mushrooms. The mushrooms are harvested, dried, and then subjected to hydroalcoholic extraction to isolate ibotenic acid . The extract is then purified using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions: Ibotenic acid undergoes several types of chemical reactions, including decarboxylation, oxidation, and substitution .

Common Reagents and Conditions:

Decarboxylation: This reaction can be induced by heating ibotenic acid in the presence of tritiated water.

Oxidation: Ibotenic acid can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Substitution reactions can occur at the amino group or the hydroxyl group of ibotenic acid.

Major Products:

Muscimol: The primary product of the decarboxylation of ibotenic acid.

Various oxidized derivatives: Products formed from the oxidation of ibotenic acid.

Scientific Research Applications

Ibotenic acid monohydrate has a wide range of applications in scientific research:

Pharmacology: Ibotenic acid is used as a non-specific agonist of glutamate receptors, including NMDA and metabotropic glutamate receptors.

Toxicology: It is studied for its neurotoxic effects and potential therapeutic applications in treating neurological disorders.

Cancer Research: Extracts containing ibotenic acid have been evaluated for their cytotoxic effects against cancer cell lines.

Mechanism of Action

Ibotenic acid acts as an agonist of glutamate receptors, specifically NMDA and metabotropic glutamate receptors (mGluR1 and mGluR5) . It mimics the action of glutamate, a major excitatory neurotransmitter in the brain, leading to increased neuronal activity. This can result in excitotoxicity, where excessive stimulation of neurons leads to cell damage and death . Ibotenic acid is also metabolized into muscimol, which acts as a potent agonist of GABA receptors, leading to inhibitory effects on neuronal activity .

Comparison with Similar Compounds

Muscimol: A potent GABA receptor agonist derived from the decarboxylation of ibotenic acid.

Glutamate: The primary excitatory neurotransmitter in the brain, structurally similar to ibotenic acid.

Kainic Acid: Another neurotoxic compound that acts as an agonist of glutamate receptors.

Uniqueness of Ibotenic Acid: Ibotenic acid is unique due to its dual role as a neurotoxin and a prodrug of muscimol. Its ability to act on multiple glutamate receptor subtypes and its conversion to muscimol, which has distinct pharmacological properties, make it a valuable tool in neuroscience research .

Properties

Molecular Formula |

C5H8N2O5 |

|---|---|

Molecular Weight |

176.13 g/mol |

IUPAC Name |

(2S)-2-amino-2-(3-oxo-1,2-oxazol-5-yl)acetic acid;hydrate |

InChI |

InChI=1S/C5H6N2O4.H2O/c6-4(5(9)10)2-1-3(8)7-11-2;/h1,4H,6H2,(H,7,8)(H,9,10);1H2/t4-;/m0./s1 |

InChI Key |

QVKQQLYSTODTJN-WCCKRBBISA-N |

Isomeric SMILES |

C1=C(ONC1=O)[C@@H](C(=O)O)N.O |

Canonical SMILES |

C1=C(ONC1=O)C(C(=O)O)N.O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2-[(1-Methoxypropan-2-yl)amino]ethoxy}ethan-1-ol](/img/structure/B12089192.png)

![N-[6-amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-2-methylpropanamide](/img/structure/B12089257.png)

![8,14-Methano-2H,14H-1-benzopyrano[7,8-d][1,3]benzodioxocin-3,5,11,13,15-pentol, 2,8-bis(3,4-dihydroxyphenyl)-10-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-4-yl]-4-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-8-yl]-3,4-dihydro-, (2R,3R,4S,8R,14R,15R)-](/img/structure/B12089259.png)

![3-Bromo-7-methylimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B12089290.png)